7-Chloro-1H-pyrazolo[4,3-c]pyridine chemical properties and structure
7-Chloro-1H-pyrazolo[4,3-c]pyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolopyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. Their structural similarity to purine bases makes them attractive scaffolds for the design of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
Chemical Properties and Structure
The fundamental chemical and physical properties of 7-Chloro-1H-pyrazolo[4,3-c]pyridine are summarized in the table below. It is important to note that while some data is available for this specific isomer, other properties are inferred from closely related analogs due to a lack of specific experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Data not available for the 7-chloro isomer. The related 5-chloro-1H-pyrazolo[3,4-c]pyridine has a melting point of 225–226 °C.[1] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI | InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) | --INVALID-LINK-- |
| SMILES | Clc1cncc2cn[nH]c12 | --INVALID-LINK-- |
| CAS Number | Not clearly defined for this specific isomer in searched sources. | N/A |
Structure:
The chemical structure of 7-Chloro-1H-pyrazolo[4,3-c]pyridine consists of a fused pyrazole and pyridine ring system. The chlorine atom is substituted at the 7th position of the bicyclic scaffold.
Experimental Protocols
Synthesis of Pyrazolo[c]pyridines
A general and efficient method for the synthesis of substituted pyrazolo[c]pyridines has been reported, which can be adapted for the synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine. The following protocol is based on the synthesis of a related isomer, 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Materials:
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Substituted 3-aminopyridine precursor
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Sodium nitrite (NaNO₂)
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Acetic anhydride (Ac₂O)
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Dichloroethane (DCE)
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Sodium methoxide (NaOMe) in Methanol (MeOH)
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Diazotization and Acetylation: To a solution of the appropriate substituted 3-aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
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Stir the mixture at room temperature.
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Add sodium nitrite (NaNO₂) portion-wise to the reaction mixture.
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Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Deacetylation: Dissolve the crude product in methanol (MeOH).
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Add a solution of sodium methoxide (NaOMe) in methanol.
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Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
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Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
Carbonic Anhydrase Inhibition Assay
Pyrazolopyridine derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The following is a general protocol for a colorimetric assay to screen for CA inhibitors.[2][3]
Materials:
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Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
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p-Nitrophenyl acetate (pNPA) as substrate
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Test compound (7-Chloro-1H-pyrazolo[4,3-c]pyridine)
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Acetazolamide (a known CA inhibitor as a positive control)
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Tris-HCl buffer (pH 7.4)
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96-well microplates
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Microplate reader
Procedure:
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Preparation of Solutions:
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Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
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Prepare a working solution of the CA enzyme in Tris-HCl buffer.
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Prepare a solution of pNPA in a minimal amount of organic solvent and dilute with buffer.
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Assay in 96-Well Plate:
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To each well, add the Tris-HCl buffer.
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Add the test compound solution at various concentrations.
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Add the CA enzyme solution to initiate the pre-incubation.
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Incubate at room temperature for a defined period to allow inhibitor binding.
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Enzymatic Reaction and Measurement:
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Initiate the reaction by adding the pNPA substrate solution to all wells.
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Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the CA activity.
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Data Analysis:
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the percentage of inhibition relative to the control (no inhibitor).
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
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Biological Activity and Signaling Pathways
Derivatives of pyrazolo[4,3-c]pyridine have been shown to exhibit a broad range of biological activities. A notable mechanism of action for some sulfonamide derivatives of this scaffold is the inhibition of carbonic anhydrases.
Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile. Sulfonamide-based inhibitors, including potentially those derived from the pyrazolo[4,3-c]pyridine scaffold, typically function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide ion and thereby blocking the enzyme's activity.
Conclusion
7-Chloro-1H-pyrazolo[4,3-c]pyridine represents a valuable scaffold for the development of novel therapeutic agents. While specific physical properties for this isomer require further experimental determination, its chemical structure and the biological activities of related compounds, particularly as carbonic anhydrase inhibitors, highlight its potential in drug discovery. The synthetic and assay protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological landscape of this promising molecule.
